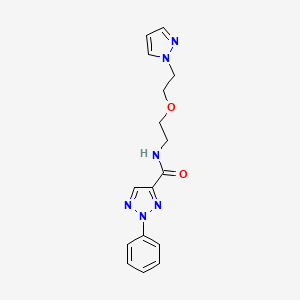
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a chemical compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, NNN pincer palladium (II) complexes with N- (2- (1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine gave the nine NNN pincer Pd (II) complexes .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a pyrazole ring and a triazole ring. The pyrazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this exact compound are not available, related compounds have been studied. For instance, catalytic protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Synthesis
A study by Ledenyova et al. (2018) explored the reaction mechanism involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, resulting in the formation of N-formylated products with confirmed structures through X-ray analysis. This showcases the chemical versatility and reactivity of related compounds in synthetic chemistry (Ledenyova et al., 2018).
Anticancer and Anti-inflammatory Applications
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating cytotoxic activities in cancer cell lines and 5-lipoxygenase inhibition. These findings suggest potential anticancer and anti-inflammatory applications of similar compounds (Rahmouni et al., 2016).
Antifungal Activity
Fedotov et al. (2022) conducted a study on the synthesis and properties of compounds involving pyrazole and 1,2,4-triazole derivatives, which have strategic importance in medicine and pharmacy. The research focused on the potential biological activities, including antifungal properties, of these compounds (Fedotov et al., 2022).
Antiviral Properties
Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives, which demonstrated significant antiviral activities against influenza A virus (H5N1), highlighting the potential of such compounds in antiviral therapy (Hebishy et al., 2020).
Leukemia Treatment
Shealy and O'dell (1971) synthesized 3-triazeno derivatives of pyrazole-4-carboxylic acid esters and amides, showing increased survival time in leukemia assays. This indicates potential applications in leukemia treatment (Shealy & O'dell, 1971).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities and applications in drug development. The broad range of activities exhibited by imidazole derivatives suggests that this compound could have potential uses in various therapeutic areas .
Wirkmechanismus
Target of Action
Compounds containing similar structures, such as imidazole and triazole, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
For instance, some imidazole and triazole derivatives have been reported to inhibit enzymes or bind to receptors, altering their function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The solubility, stability, and bioavailability of similar compounds are often influenced by their chemical structure and the presence of functional groups .
Result of Action
Similar compounds have been reported to exert various biological effects, such as antimicrobial and antioxidant activities, by interacting with their targets and influencing biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .
Eigenschaften
IUPAC Name |
2-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-16(17-8-11-24-12-10-21-9-4-7-18-21)15-13-19-22(20-15)14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQOQRNNTUJMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)
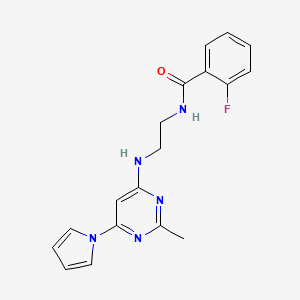


![N-[(3R)-Oxan-3-yl]prop-2-enamide](/img/structure/B2842336.png)
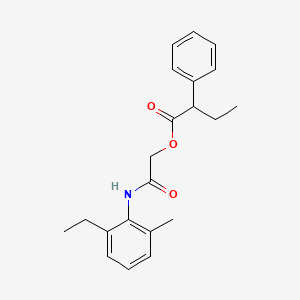
![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)
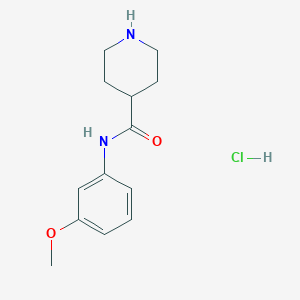
![1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2842346.png)
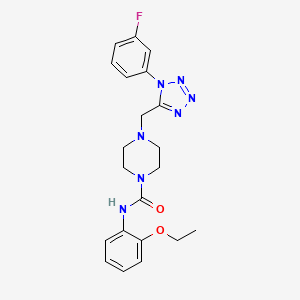

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)
![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)